4-({2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)butanoic acid
Description
This compound features a cyclopenta[c]chromen-4-one core, a bicyclic system fused with a pyran ring. At the 7-position of the chromen moiety, an ether linkage connects to a propanoyl group, which is further bonded via an amide to a butanoic acid side chain. Its amide linkage distinguishes it from ester-based analogs, influencing stability and intermolecular interactions .
Properties
Molecular Formula |
C19H21NO6 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoylamino]butanoic acid |
InChI |
InChI=1S/C19H21NO6/c1-11(18(23)20-9-3-6-17(21)22)25-12-7-8-14-13-4-2-5-15(13)19(24)26-16(14)10-12/h7-8,10-11H,2-6,9H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
JLBDXTHAWXMJRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCCC(=O)O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)butanoic acid typically involves multiple steps:
Pechmann Condensation: The starting material, 7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one, is prepared via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid.
Saponification and Acidolysis: The ethyl ester is then saponified using sodium hydroxide in aqueous propanol-2, followed by acidolysis to yield the corresponding acid.
Formation of Activated Ester: The acid is converted to an N-hydroxysuccinimide ester using dicyclohexylcarbodiimide as the condensing agent.
Condensation with Amino Acid: The activated ester is then condensed with the sodium salt of the amino acid in aqueous dioxane to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring system, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the chromen ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential biological activities, such as anti-inflammatory and neuroprotective effects, are of interest. It can be used in studies to understand its interactions with biological targets.
Medicine
The compound’s potential therapeutic properties make it a candidate for drug development. Its ability to interact with specific molecular targets could lead to new treatments for various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials and as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism by which 4-({2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)butanoic acid exerts its effects involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes and receptors, modulating their activity. The amino acid moiety can enhance the compound’s bioavailability and specificity.
Comparison with Similar Compounds
Core Structural Similarities and Differences
All compared compounds share the cyclopenta[c]chromen-4-one core but differ in substituents at the 7-position and functional group linkages.
Functional Group and Substituent Effects
- Ester vs. Amide Linkage : The target compound’s amide bond (vs. esters in ) likely enhances metabolic stability due to resistance to esterase hydrolysis. However, esters may exhibit higher membrane permeability due to increased lipophilicity .
- Methyl Substituent (): The 6-methyl group in may enhance ring electron density, affecting π-π stacking interactions. Z-Protected Amino (): The benzyloxycarbonyl (Z) group in acts as a prodrug motif, masking the amino group for improved bioavailability.
Pharmacological Implications (Inferred)
- Target Compound : The free carboxylic acid and amide may favor interactions with polar targets (e.g., enzymes or receptors with acidic residues).
- : Bromine’s electronegativity could enhance binding to hydrophobic pockets in proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
